REACTION_CXSMILES
|
F[C:2](S(OC)(=O)=O)(F)F.[OH:10][CH:11]([CH2:18][C:19]([O:21]CC)=O)[CH2:12][C:13](OCC)=[O:14].C(C1C=CC=C(C(C)(C)C)N=1)(C)(C)C.Cl>C(Cl)Cl.C1COCC1>[CH3:2][O:10][CH:11]([CH2:18][CH2:19][OH:21])[CH2:12][CH2:13][OH:14]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
FC(F)(F)S(=O)(=O)OC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NC(=CC=C1)C(C)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the organic phase is decanted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
ADDITION
|
Details
|
160 ml of a 1M solution of lithium aluminum hydride in THF are then added slowly
|
Type
|
CUSTOM
|
Details
|
to rise to RT
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
5.5 ml of water, 18 ml of a 15% solution of NaOH and 5.5 ml of water are added successively
|
Type
|
FILTRATION
|
Details
|
The mineral salts are filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |